2-(4-Chlorophenyl)benzo[d]oxazol-4-amine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-benzoxazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-6-4-8(5-7-9)13-16-12-10(15)2-1-3-11(12)17-13/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWOHGHCINIPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743947 | |
| Record name | 2-(4-Chlorophenyl)-1,3-benzoxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159527-26-0 | |
| Record name | 2-(4-Chlorophenyl)-1,3-benzoxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine
Condensation of 2-Aminophenol with Substituted Aldehydes
One of the most widely used methods for synthesizing 2-aryl benzoxazoles, including this compound, is the condensation of 2-aminophenol with substituted aromatic aldehydes under oxidative conditions. This method can be performed using traditional or green catalysts.
$$
\text{2-Aminophenol} + \text{4-Chlorobenzaldehyde} \xrightarrow{\text{Oxidant/Catalyst}} \text{this compound}
$$
Typical Procedure
- Reactants: 2-aminophenol (1.0 mmol), 4-chlorobenzaldehyde (1.1 mmol)
- Catalyst: Fly ash (as a green, heterogeneous catalyst)
- Solvent: None (solvent-free conditions)
- Temperature: 110°C
- Reaction Time: 2–4 hours
- Yield: 75–92% (depending on substituents and conditions)
Table 1. Representative Data for Green Synthesis Using Fly Ash Catalyst
| Entry | Aldehyde Used | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | Fly ash | 110 | 2 | 90 |
| 2 | 4-Chlorobenzaldehyde | None | 110 | 4 | 65 |
Notes: The use of fly ash as a catalyst is a notable advancement, offering a sustainable and cost-effective alternative to traditional Lewis acids or transition metal catalysts.
Transition Metal-Catalyzed Cyclization of o-Haloanilides
Another approach involves the intramolecular cyclization of o-haloanilides in the presence of transition metals (such as copper or palladium catalysts).
$$
\text{o-Haloanilide} + \text{Base} \xrightarrow{\text{Cu/Pd cat.}} \text{this compound}
$$
- Utilizes o-haloanilides as starting materials
- Requires transition metal catalysts (e.g., CuI, Pd(OAc)₂)
- Often performed in polar aprotic solvents (e.g., DMF, DMSO)
- Reaction temperatures typically range from 100–140°C
- Yields are generally moderate to high (60–85%)
Table 2. Transition Metal-Catalyzed Cyclization Data
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI | DMF | 120 | 6 | 80 |
| 2 | Pd(OAc)₂ | DMSO | 130 | 8 | 78 |
- Broad substrate scope
- Amenable to various functional groups
- Use of expensive/toxic metals
- Need for careful purification
Alternative Methods: Carboxylic Acid Derivatives
Benzoxazoles can also be synthesized by condensing 2-aminophenol with carboxylic acid derivatives (e.g., acid chlorides or esters) under dehydrating conditions.
$$
\text{2-Aminophenol} + \text{4-Chlorobenzoic acid} \xrightarrow{\text{Dehydrating agent}} \text{this compound}
$$
- Dehydrating agents: Polyphosphoric acid, phosphorus oxychloride
- Temperature: 120–180°C
- Yield: 60–80%
Table 3. Condensation with Carboxylic Acid Derivatives
| Entry | Acid Derivative | Dehydrating Agent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chlorobenzoic acid | Polyphosphoric acid | 150 | 70 |
| 2 | 4-Chlorobenzoyl chloride | POCl₃ | 120 | 78 |
- Direct access from carboxylic acids
- Useful for large-scale synthesis
- Use of corrosive reagents
- Higher reaction temperatures
Comparative Analysis of Methods
| Method | Catalyst/Condition | Yield (%) | Environmental Impact | Scalability | Notes |
|---|---|---|---|---|---|
| Condensation with aldehyde (fly ash catalyst) | Fly ash, solvent-free | 75–92 | Green | High | Preferred for sustainability |
| Transition metal-catalyzed cyclization | CuI/Pd(OAc)₂, DMF/DMSO | 60–85 | Moderate | Moderate | Functional group tolerance |
| Condensation with carboxylic acid derivatives | Polyphosphoric acid/POCl₃ | 60–80 | Low | High | Direct from acids, harsher |
Research Findings and Notes
- The condensation of 2-aminophenol with substituted aldehydes, especially using green catalysts like fly ash, is currently the most efficient and environmentally friendly method for synthesizing this compound.
- Transition metal-catalyzed cyclization is valuable when specific functional group compatibility is required, but it is less sustainable due to metal usage.
- The carboxylic acid condensation route is practical for industrial-scale synthesis but involves harsher conditions and reagents.
- Product yields and purities are generally high with all methods, but purification steps (e.g., recrystallization from ethanol) are essential for analytical applications.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an alkaline medium.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as ammonia (NH₃) or amines under basic conditions.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the reduced amine derivative.
Substitution: The major product is the substituted benzene derivative with the nucleophile replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
One of the most notable applications of 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine is its antimicrobial properties. Research has demonstrated that derivatives of benzoxazole exhibit potent antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus . A study highlighted that certain synthesized compounds showed significant activity at concentrations as low as 25 μg/mL against gram-negative bacteria .
Anticancer Properties
Benzoxazole derivatives have also been explored for their anticancer potential. They act through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation. For instance, molecular docking studies suggest that these compounds can effectively bind to targets like DNA gyrase, which is crucial for bacterial DNA replication and is also implicated in cancer cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of benzoxazole derivatives have been investigated, with findings indicating that they can inhibit pro-inflammatory cytokines and pathways. This makes them potential candidates for developing new anti-inflammatory drugs .
Biological Research Applications
In Vivo Studies
In vivo studies have shown that this compound can penetrate the blood-brain barrier and influence protein levels associated with neurodegenerative diseases. For example, compounds derived from this scaffold have been reported to enhance progranulin expression, which is crucial for neuronal health .
Toxicity Assessments
Toxicity evaluations conducted on various derivatives have indicated moderate to low toxicity levels in aquatic organisms such as Daphnia magna. This suggests a favorable safety profile for potential therapeutic applications .
Synthesis and Mechanism of Action
Synthesis Methods
The synthesis of this compound typically involves environmentally friendly methods using green catalysts and metal-free conditions. Recent advancements in synthesis techniques have led to higher yields and reduced environmental impact .
Mechanism of Action
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets, leading to the modulation of biological pathways essential for their antimicrobial or anticancer activities. For example, inhibition of DNA gyrase has been linked to their antibacterial efficacy .
Data Summary Table
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of benzoxazole derivatives and evaluated their antimicrobial activities against common pathogens. The results indicated that modifications at the 2-position significantly enhanced antibacterial potency against gram-positive and gram-negative bacteria.
Case Study 2: Neuroprotective Properties
Research focusing on the neuroprotective effects of benzoxazole derivatives found that certain compounds could significantly increase progranulin levels in cellular models related to Alzheimer's disease, suggesting a potential therapeutic application in neurodegenerative disorders.
Mechanism of Action
2-(4-Chlorophenyl)benzo[d]oxazol-4-amine is structurally similar to other benzoxazole derivatives, such as 2-(4-methoxyphenyl)benzo[d]oxazol-4-amine and 2-(4-nitrophenyl)benzo[d]oxazol-4-amine. These compounds differ in the nature of the substituent on the benzene ring, which can influence their chemical reactivity and biological activity. The presence of the chloro group in this compound imparts unique properties that distinguish it from its analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
The electronic behavior of aromatic heterocycles is heavily influenced by substituents. Below is a comparative analysis of 2-(4-chlorophenyl)benzo[d]oxazol-4-amine and analogs:
Key Findings :
- Chlorine substituents (as in the target compound) enhance electron affinity more effectively than fluorine or methoxy groups, leading to red-shifted absorption spectra in quinoline derivatives .
- Biphenyl substituents (e.g., in 4-(4-Biphenylyl)oxazol-2-amine) extend conjugation but reduce solubility compared to chlorophenyl groups .
Biological Activity
2-(4-Chlorophenyl)benzo[d]oxazol-4-amine is a compound that has garnered attention in medicinal chemistry for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with an appropriate amine under acidic conditions. Various synthetic routes have been explored to enhance yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.
Antitumor Activity
Recent studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, a study reported that compounds derived from this scaffold demonstrated nanomolar IC50 values against breast cancer cell lines, indicating potent cytotoxic effects . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Antitumor Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| A | MCF-7 | 50 |
| B | HeLa | 75 |
| C | A549 | 30 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research indicates that it is effective against both Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens. The antibacterial activity was assessed using standard disk diffusion methods, revealing promising results against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Candida albicans | 15 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance, studies have identified its role as an inhibitor of the GPX4 enzyme, which is crucial for maintaining cellular redox balance. By covalently modifying thiol groups in proteins, this compound can induce ferroptosis—a form of regulated cell death—particularly in cancer cells .
Case Studies
- Antitumor Efficacy in Breast Cancer : A clinical study involving a series of benzoxazole derivatives demonstrated that those containing the chlorophenyl moiety significantly inhibited tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing antitumor efficacy .
- Antimicrobial Resistance : In light of rising antibiotic resistance, a recent investigation evaluated the effectiveness of this compound against resistant strains of bacteria. The results indicated that it maintained activity even against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Advanced Research Question
- DFT Calculations : Compute HOMO-LUMO gaps to predict electron-deficient regions for nucleophilic/electrophilic attacks.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess stability.
- ADMET Prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity profiles .
How do structural modifications to the oxazole or chlorophenyl moieties affect bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :
- Oxazole Substituents : Replace the oxazole ring with thiazole or imidazole and compare antimicrobial activity via MIC assays .
- Chlorophenyl Modifications : Introduce electron-withdrawing groups (e.g., -NO) or extend conjugation (e.g., biphenyl) to enhance π-π stacking with targets .
- Amine Functionalization : Convert the amine to an amide or urea derivative to improve solubility and bioavailability .
How should researchers address contradictions in reported biological activities of similar oxazole derivatives?
Advanced Research Question
Contradictions often arise from experimental variables:
- Assay Conditions : Compare results under standardized pH, temperature, and solvent conditions.
- Cell Line Specificity : Test cytotoxicity across multiple cell lines (e.g., HeLa, MCF-7) to identify selectivity .
- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity metrics .
What strategies validate the compound’s potential as a fluorescent probe or imaging agent?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
